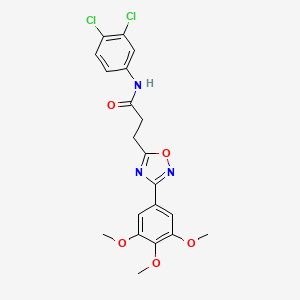
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTOB is a small molecule that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This compound has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have antimicrobial activity against several bacterial strains. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In nanotechnology, this compound has been used as a building block for the synthesis of functionalized nanoparticles.
Advantages and Limitations for Lab Experiments
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has several advantages for lab experiments, including its high yield of synthesis, its diverse biological activities, and its ability to act as a building block for the synthesis of functionalized nanoparticles. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For the research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanism of action in different biological systems. Additionally, the use of this compound as a building block for the synthesis of functionalized nanoparticles could lead to the development of new materials with unique properties and applications.
Synthesis Methods
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to acylation with butanoyl chloride to obtain this compound. The synthesis of this compound has been reported in several scientific articles, and the yield of the reaction is generally high.
Scientific Research Applications
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. In materials science, this compound has been explored for its ability to act as a fluorescent probe for the detection of metal ions. In nanotechnology, this compound has been used as a building block for the synthesis of functionalized nanoparticles.
properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-6-2-3-7-13(12)18-15(21)9-4-10-16-19-17(20-23-16)14-8-5-11-22-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLZAOVBCVGCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

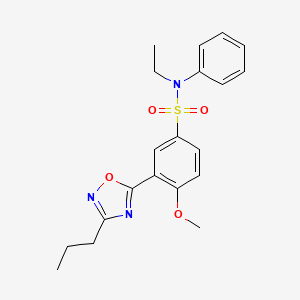
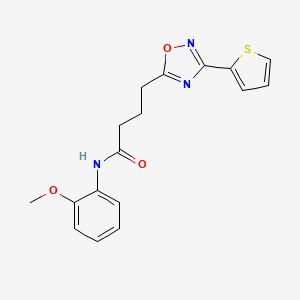
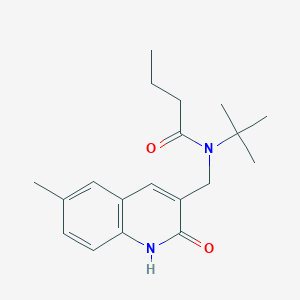
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
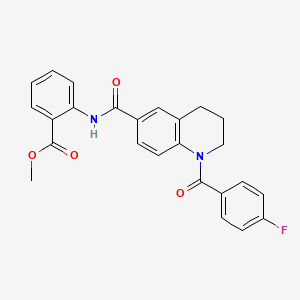

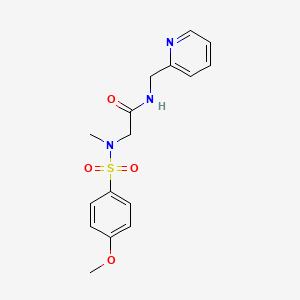
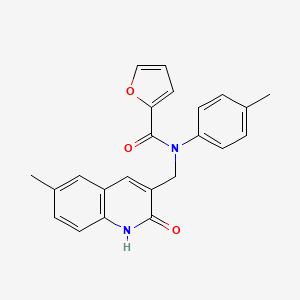
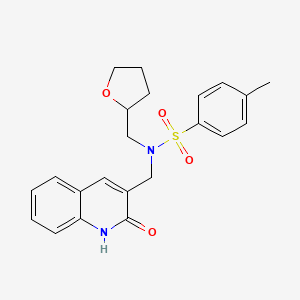
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)

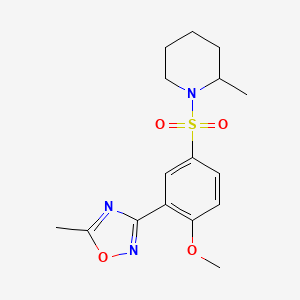
![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
